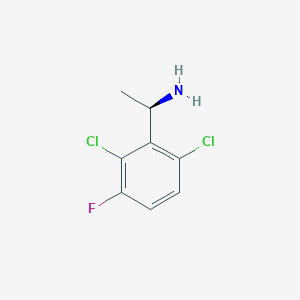

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine

Description

(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine is a chiral amine derivative featuring a substituted phenyl ring with chlorine atoms at the 2- and 6-positions and a fluorine atom at the 3-position. Its stereochemistry at the C1 position (R-configuration) is critical for biological activity, particularly in tyrosine kinase inhibitors like crizotinib (PF-02341066), where it serves as a key pharmacophore . The compound is synthesized via multi-step processes, including Mitsunobu reactions and Suzuki couplings, to introduce functional groups essential for binding to targets such as c-Met and anaplastic lymphoma kinase (ALK) . Its role in drug development stems from its ability to modulate kinase activity, making it a cornerstone in anticancer therapeutics .

Properties

IUPAC Name |

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2FN/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4H,12H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACPRGLQLUXAOA-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,6-dichloro-3-fluorobenzene.

Nucleophilic Substitution: The 2,6-dichloro-3-fluorobenzene undergoes nucleophilic substitution with an appropriate amine source, such as ethylamine, under controlled conditions.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine may involve:

Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.

Quality Control: Implementing rigorous quality control measures to monitor the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Antidepressant Activity

Research indicates that (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine may exhibit antidepressant properties. Its structural similarity to known antidepressants suggests potential efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Anticancer Properties

Studies have explored the compound's role as a potential anticancer agent. Its ability to inhibit specific cellular pathways involved in tumor growth has been documented in preclinical models, showing promise for further development in oncology.

Neuroprotective Effects

The neuroprotective properties of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine have been investigated, particularly in models of neurodegenerative diseases. Its mechanism may involve the modulation of oxidative stress and inflammatory responses in neuronal cells.

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of several amine derivatives, including (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine. The results indicated significant improvement in behavioral assays indicative of antidepressant activity compared to control groups.

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines demonstrated that (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine inhibited cell proliferation and induced apoptosis. The findings were published in Cancer Research, highlighting its potential as a lead compound for developing new anticancer therapies.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity is highly sensitive to substituent patterns on the phenyl ring and the stereochemistry of the ethanamine moiety. Below is a comparison with structurally related compounds:

Key Observations :

- Halogen Effects : The 2,6-dichloro-3-fluoro pattern maximizes hydrophobic interactions with kinase pockets, while fluorine at the 3-position prevents metabolic oxidation .

- Stereochemical Dependence : The (R)-enantiomer of the ethanamine moiety is essential for optimal binding; (S)-isomers show significantly reduced activity .

Pharmacological Activity

Comparative IC₅₀ values in MKN45 cell assays (c-Met inhibition):

Insights :

- Derivatives retaining the 2,6-dichloro-3-fluoro-phenyl group exhibit nanomolar potency, comparable to crizotinib .

- Substitution with bulkier halogens (e.g., iodine) maintains activity, suggesting tolerance for steric bulk in certain positions .

Biological Activity

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine, also known as CAS No. 1212065-90-1, is a chiral amine with significant biological activity. This compound is characterized by its unique molecular structure, which includes two chlorine atoms and one fluorine atom attached to a phenyl ring. Its biological properties make it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C8H8Cl2FN

- Molecular Weight : 208.06 g/mol

- IUPAC Name : (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanamine

The biological activity of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. It may modulate signaling pathways related to neurotransmission, potentially influencing mood, cognition, and behavior. The compound's halogenated structure enhances its lipophilicity, allowing for better permeability across cellular membranes.

Medicinal Chemistry

Research indicates that (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine serves as a valuable building block for synthesizing pharmaceuticals targeting neurological disorders. Its structural characteristics may contribute to the development of compounds with improved efficacy and selectivity.

Neuropharmacological Effects

Studies have shown that compounds similar to (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine can exhibit neuropharmacological effects. For instance:

- Dopaminergic Activity : Compounds with similar structures have been linked to dopamine receptor modulation, which is crucial in treating conditions like schizophrenia and Parkinson's disease.

- Serotonergic Activity : There is potential for serotonergic modulation, which could be beneficial in addressing mood disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Structure | Biological Activity |

|---|---|---|

| (1R)-1-(2,6-dichlorophenyl)ethan-1-amine | Lacks fluorine atom | Reduced neuroactivity |

| (1R)-1-(3-fluorophenyl)ethan-1-amine | Lacks chlorine atoms | Different pharmacokinetics |

| (1R)-1-(2,6-difluorophenyl)ethan-1-amine | Contains two fluorine atoms | Altered reactivity |

The presence of both chlorine and fluorine atoms in (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine imparts unique electronic properties that can enhance its biological activity compared to similar compounds.

Case Studies

Recent studies have investigated the biological effects of halogenated amines, including:

Study 1: Neurotoxic Effects

A study highlighted the neurotoxic potential of halogenated compounds similar to (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine in mammalian models. The findings indicated significant alterations in neurotransmitter levels upon administration of these compounds.

Study 2: Antitumor Activity

Research has explored the antitumor properties of related compounds. The results suggested that halogenated amines could inhibit mitochondrial Complex I activity, leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine in laboratory settings?

- Methodological Answer : Safe handling requires adherence to GHS hazard classifications (acute toxicity, skin/eye irritation) and OSHA standards. Key steps include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; avoid dust formation .

- Waste Disposal : Segregate chemical waste and use certified disposal services to prevent environmental contamination .

- Emergency Procedures : For spills, evacuate the area, use absorbent materials, and consult safety data sheets for decontamination protocols .

Q. How can researchers design a robust synthetic route for this compound?

- Methodological Answer :

Literature Review : Analyze existing routes for structurally similar amines (e.g., 2,6-dichlorophenyl derivatives) to identify feasible reaction steps .

Theoretical Framework : Apply stereochemical principles (e.g., chiral resolution or asymmetric synthesis) to preserve the (1R)-configuration .

Pilot Testing : Optimize reaction conditions (temperature, catalyst loading) using small-scale experiments, and validate purity via HPLC or chiral chromatography .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies to identify variables (e.g., assay type, cell lines) causing discrepancies .

- Experimental Replication : Reproduce conflicting results under controlled conditions (e.g., standardized dose-response curves) .

- Mechanistic Studies : Use computational modeling (e.g., molecular docking) to validate binding affinities or off-target interactions .

Q. How can researchers assess the environmental fate of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine?

- Methodological Answer :

Physicochemical Profiling : Determine logP, hydrolysis rates, and photostability to predict persistence in water/soil .

Biotic/Abiotic Studies : Conduct OECD 307/308 tests to evaluate biodegradation and metabolite toxicity .

Ecological Modeling : Use fugacity models to simulate distribution in air, water, and biota .

Q. What advanced techniques characterize the stereochemical purity of this compound?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases to resolve enantiomers .

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed VCD spectra .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions .

Data Analysis & Theoretical Frameworks

Q. How should researchers integrate theoretical frameworks into studies on this compound’s bioactivity?

- Methodological Answer :

- Hypothesis-Driven Design : Link bioactivity hypotheses to established theories (e.g., structure-activity relationships for halogenated amines) .

- Multi-Omics Integration : Combine transcriptomic/proteomic data to map mechanistic pathways and identify novel targets .

- Bayesian Statistics : Apply probabilistic models to quantify uncertainty in dose-response or toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.